

Technical Support Center: Benzothiazole & Benzimidazole Lead Optimization

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Compound of Interest

Compound Name: *1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole*

CAS No.: *1381944-71-3*

Cat. No.: *B1427680*

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Status: Online ● Current Load: Normal Operator: Senior Application Scientist (Medicinal Chemistry Division)

Welcome to the Lead Optimization Helpdesk

You have reached the Tier 3 Support Center for Nitrogen Heterocycles. This hub is designed for medicinal chemists encountering "bugs" in their benzothiazole and benzimidazole lead series—specifically issues related to Solubility, Metabolic Stability, Permeability, and hERG Toxicity.

Below you will find our active Troubleshooting Tickets. Select the issue that matches your current experimental roadblock.

Ticket #101: "My Lead is 'Brick Dust' (Poor Aqueous Solubility)"

User Report:

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"I have a potent benzimidazole hit ($IC_{50} < 10$ nM), but it precipitates in the assay buffer. Thermodynamic solubility is < 1 $\mu\text{g/mL}$. ClogP is 4.5. Help."

Root Cause Analysis: Benzothiazoles and benzimidazoles are planar, lipophilic systems.[1] They suffer from high Crystal Lattice Energy (CLE). The flat aromatic rings stack efficiently (π - π stacking), creating a stable crystal lattice that water molecules cannot easily break apart. This is the classic "Brick Dust" phenomenon.

Troubleshooting Protocol:



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Validation Experiment (Thermodynamic Solubility):

- Prep: Supersaturate the compound in phosphate buffer (pH 7.4).
- Incubate: Shake for 24–48 hours at 25°C (equilibrium).
- Filter: Use a PVDF filter plate to remove undissolved solid.
- Analyze: Quantify filtrate via LC-MS/MS against a standard curve.

- Pass Criteria: > 50 µg/mL (Early Lead), > 100 µg/mL (Candidate).

Ticket #204: "Clearance is Too High (Rapid Metabolism)"

User Report:

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"Microsomal stability (HLM) shows T1/2 < 10 mins. We are losing the compound before it hits the target."

Root Cause Analysis:

- Benzothiazoles: The C2 position is a notorious "soft spot" for CYP450-mediated oxidation. The electron-rich sulfur atom also facilitates oxidation to sulfoxides/sulfones.
- Benzimidazoles: Prone to N-dealkylation (if N-substituted) or hydroxylation on the fused benzene ring.

Troubleshooting Protocol:

A. The "Block and Tackle" Strategy Identify the Metabolite ID (MetID) first. If oxidation is occurring at the C2 position of the benzothiazole:

- Block C2: Introduce a metabolic blocker like Fluorine (-F), Methyl (-CH₃), or Trifluoromethyl (-CF₃) at the C2 position to sterically and electronically hinder CYP attack [4].
- Deuteration: If the attack is C-H abstraction, replace H with Deuterium (D). This exploits the Kinetic Isotope Effect (C-D bond is stronger than C-H), potentially slowing clearance without changing potency.

B. Lipophilicity Efficiency (LipE) Optimization High LogP drives non-specific binding to CYP enzymes.

- Action: Lower LogP by 1–2 units.

- Method: Replace lipophilic carbon chains with polar ethers (-O-) or introduce a pyridine nitrogen into a phenyl ring (lowers LogP ~1.5 units) [5].

Visualization: Metabolic Decision Tree



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Caption: Decision logic for addressing metabolic instability based on metabolite identification.

Ticket #303: "Efflux Ratio > 2.0 (P-gp Substrate)"

User Report:

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"Caco-2 permeability is decent (Papp A-B), but B-A is huge. Efflux ratio is 15. This won't cross the BBB."

Root Cause Analysis: Benzimidazoles with exposed Hydrogen Bond Donors (HBD) (e.g., the NH of the imidazole ring) are prime substrates for P-glycoprotein (P-gp) efflux transporters.

Troubleshooting Protocol:

- Cap the HBD: Alkylate the benzimidazole nitrogen (N-methylation). This removes the H-bond donor, often drastically reducing P-gp recognition [6].[2]
- Intramolecular Hydrogen Bonding (IMHB): If the NH is required for potency, design a nearby acceptor (e.g., a fluorine or oxygen) to form a transient internal H-bond. This "hides" the donor from the transporter while shielding polarity.
- Reduce Total Polar Surface Area (TPSA): Keep TPSA < 90 Å² for BBB penetration.

Ticket #404: "hERG Safety Alert (Cardiotoxicity)"

User Report:

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"Patch-clamp assay shows hERG IC50 = 1 μM. We are in the 'Red Zone' for QT prolongation."

Root Cause Analysis: hERG channels possess a large, hydrophobic inner cavity with aromatic residues (Tyr652, Phe656) that engage in pi-pi stacking with planar drugs.

- The Deadly Combo: High Lipophilicity + Basic Amine (pKa > 8) + Planar Aromatic System = High hERG affinity.

Troubleshooting Protocol:



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Visualization: The hERG Mitigation Workflow



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Caption: Strategic workflow for mitigating hERG liability in benzimidazole/benzothiazole leads.

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